Cas no 861360-71-6 (5-Amino-1H-indazol-3-ol dihydrochloride)

5-Amino-1H-indazol-3-ol dihydrochloride 化学的及び物理的性質
名前と識別子
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- 5-Amino-1H-indazol-3-ol dihydrochloride
- 5-amino-1h-indazol-3-ol 2hcl
- 5-amino-1,2-dihydroindazol-3-one;dihydrochloride
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- MDL: MFCD28024786
- インチ: 1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H
- InChIKey: VBGOCHHYCKZHPZ-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C1C2C=C(C=CC=2NN1)N
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- トポロジー分子極性表面積: 67.2
5-Amino-1H-indazol-3-ol dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB514369-1g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 1g |
€230.10 | 2025-02-13 | ||
abcr | AB514369-250 mg |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 250mg |
€204.20 | 2023-06-14 | ||
abcr | AB514369-1 g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 1g |
€304.50 | 2023-06-14 | ||
Chemenu | CM245679-1g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 97% | 1g |
$157 | 2023-02-17 | |
eNovation Chemicals LLC | Y1259307-1g |
5-amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 95% | 1g |
$255 | 2024-06-06 | |
Chemenu | CM245679-5g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 97% | 5g |
$391 | 2023-02-17 | |
abcr | AB514369-5 g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 5g |
€1045.70 | 2023-06-14 | ||
abcr | AB514369-10g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 10g |
€1181.60 | 2025-02-13 | ||
abcr | AB514369-5g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 5g |
€749.60 | 2025-02-13 | ||
eNovation Chemicals LLC | Y1259307-1g |
5-amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 95% | 1g |
$185 | 2025-02-22 |
5-Amino-1H-indazol-3-ol dihydrochloride 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
5-Amino-1H-indazol-3-ol dihydrochlorideに関する追加情報
Comprehensive Overview of 5-Amino-1H-indazol-3-ol dihydrochloride (CAS No. 861360-71-6): Properties, Applications, and Research Insights
5-Amino-1H-indazol-3-ol dihydrochloride (CAS No. 861360-71-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indazole derivative is characterized by its unique molecular structure, featuring an amino group at the 5-position and a hydroxyl group at the 3-position of the indazole ring. The dihydrochloride salt form enhances its solubility, making it particularly valuable in aqueous-based applications. Researchers are increasingly exploring its potential as a building block for drug discovery, especially in the development of kinase inhibitors and other targeted therapies.
In recent years, the demand for high-purity biochemical intermediates like 5-Amino-1H-indazol-3-ol dihydrochloride has surged, driven by advancements in precision medicine and cancer research. A common query among scientists is: *"What are the key synthetic routes for this compound?"* or *"How does its structure influence biological activity?"* Addressing these questions, studies highlight its role in modulating protein-protein interactions, particularly in pathways related to cellular proliferation and inflammation. The compound's pharmacophore properties make it a candidate for optimizing drug efficacy while minimizing off-target effects.
From a technical perspective, 5-Amino-1H-indazol-3-ol dihydrochloride exhibits stability under controlled conditions, with a molecular weight of 222.08 g/mol (free base). Its spectroscopic data (e.g., NMR, HPLC) are well-documented, facilitating quality control in industrial-scale production. Notably, the compound's solubility profile (>50 mg/mL in water) aligns with formulations for intravenous or oral delivery systems, a feature frequently searched by formulation scientists. Recent publications also emphasize its utility in combinatorial chemistry, where it serves as a scaffold for generating diverse libraries of bioactive molecules.
Emerging trends link 5-Amino-1H-indazol-3-ol dihydrochloride to cutting-edge areas like AI-driven drug design. Computational models increasingly incorporate such heterocyclic compounds to predict binding affinities against novel targets. Another hot topic is its potential in neurodegenerative disease research, where indazole cores show promise in modulating tau protein aggregation. These applications resonate with frequent search terms like *"indazole derivatives in CNS disorders"* or *"small molecules for kinase modulation."*
Quality standards for CAS No. 861360-71-6 are stringent, with analytical methods including LC-MS (>98% purity) and residual solvent analysis meeting ICH guidelines. Suppliers often highlight its GMP-compliant synthesis to cater to preclinical development needs. Environmental considerations are also addressed through green chemistry approaches in its manufacture, reducing waste generation—a growing concern among environmentally conscious researchers.
In conclusion, 5-Amino-1H-indazol-3-ol dihydrochloride represents a versatile tool in modern drug discovery. Its dual functionality as a hydrogen bond donor/acceptor and compatibility with click chemistry protocols position it at the forefront of medicinal chemistry innovation. As interest grows in personalized therapeutics, this compound's role in developing next-generation inhibitors will likely expand, answering the scientific community's demand for more efficient and targeted molecular entities.
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